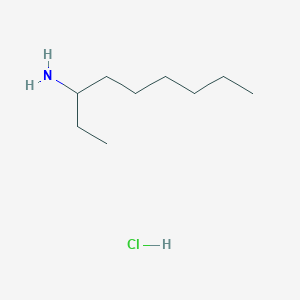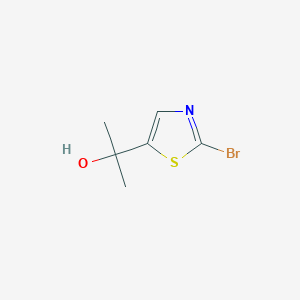
2-(2-Bromo-1,3-thiazol-5-yl)propan-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Bromo-1,3-thiazol-5-yl)propan-2-ol is a chemical compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-1,3-thiazol-5-yl)propan-2-ol typically involves the bromination of a thiazole derivative followed by the introduction of a propanol group. One common method involves the reaction of 2-aminothiazole with a brominating agent such as bromine or N-bromosuccinimide (NBS) to form 2-bromo-1,3-thiazole. This intermediate is then reacted with acetone in the presence of a base to yield this compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
化学反应分析
Types of Reactions
2-(2-Bromo-1,3-thiazol-5-yl)propan-2-ol can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the thiazole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The hydroxyl group in the propanol moiety can be oxidized to form a ketone or aldehyde.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the thiazole ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include various substituted thiazoles depending on the nucleophile used.
Oxidation Reactions: Products include ketones or aldehydes derived from the propanol moiety.
Reduction Reactions: Products include reduced thiazole derivatives or dehalogenated compounds.
科学研究应用
2-(2-Bromo-1,3-thiazol-5-yl)propan-2-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the thiazole ring.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-(2-Bromo-1,3-thiazol-5-yl)propan-2-ol involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The bromine atom can also participate in halogen bonding, enhancing the compound’s binding affinity to its targets. These interactions can disrupt cellular processes, leading to antimicrobial or anticancer effects .
相似化合物的比较
Similar Compounds
2-Bromo-1,3-thiazole: Lacks the propanol group, making it less versatile in chemical reactions.
2-(5-Bromo-1,3-thiazol-2-yl)propan-2-ol: Similar structure but with different substitution patterns on the thiazole ring.
2-(2-Bromo-1,3-thiazol-4-yl)ethanol: Contains an ethanol group instead of propanol, affecting its reactivity and applications.
Uniqueness
2-(2-Bromo-1,3-thiazol-5-yl)propan-2-ol is unique due to the presence of both a bromine atom and a propanol group, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications and applications in various fields .
属性
分子式 |
C6H8BrNOS |
|---|---|
分子量 |
222.11 g/mol |
IUPAC 名称 |
2-(2-bromo-1,3-thiazol-5-yl)propan-2-ol |
InChI |
InChI=1S/C6H8BrNOS/c1-6(2,9)4-3-8-5(7)10-4/h3,9H,1-2H3 |
InChI 键 |
IRMPPYGAUSLLRO-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C1=CN=C(S1)Br)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


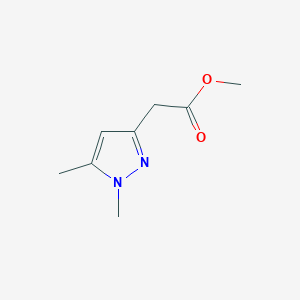
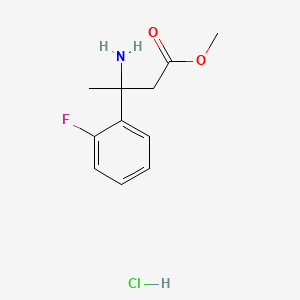
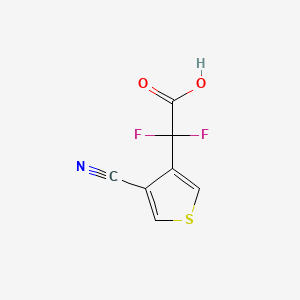
![methyl 2-hydroxy-2-[(2R)-pyrrolidin-2-yl]acetate hydrochloride](/img/structure/B13462509.png)
![(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(2,4,6-trimethoxyphenyl)propanoic acid](/img/structure/B13462510.png)
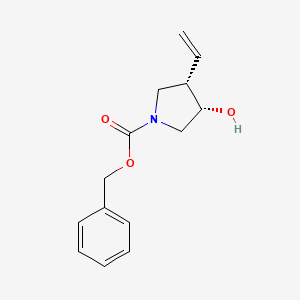
![4-[(3-Bromophenyl)sulfanyl]-3-fluorobenzonitrile](/img/structure/B13462534.png)
![5-Bromo-7-methylbicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile](/img/structure/B13462541.png)
![5-Methyl-3-oxo-2-azabicyclo[2.1.1]hexane-2-carbaldehyde](/img/structure/B13462543.png)
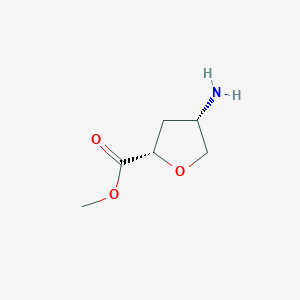


![1-Oxaspiro[3.3]heptan-6-amine](/img/structure/B13462577.png)
